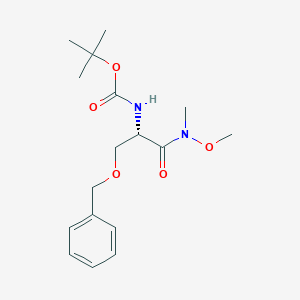

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide

描述

Boc-L-ser(bzl)-nme(ome) is a compound that belongs to the family of amino acid derivatives. It is commonly used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a benzyl (Bzl) group, and a methyl ester (OMe) group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-ser(bzl)-nme(ome) typically involves the protection of the amino and hydroxyl groups of L-serine. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with a benzyl (Bzl) group. The final step involves the esterification of the carboxyl group with methanol to form the methyl ester (OMe).

Industrial Production Methods

Industrial production of Boc-L-ser(bzl)-nme(ome) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

Boc-L-ser(bzl)-nme(ome) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc and Bzl protective groups can be selectively removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc group, while hydrogenation with palladium on carbon (Pd/C) is used to remove the Bzl group.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Applications in Organic Synthesis

-

Peptide Synthesis :

- The compound is primarily used as a building block in peptide synthesis due to its ability to form stable amide bonds. It is particularly useful in the synthesis of cyclic peptides and other complex structures.

- Case Study : In a study published by Dragulescu-Andrasi et al., Boc-O-benzyl-L-serine N,O-dimethylhydroxamide was utilized to synthesize a series of cyclic peptides, demonstrating its effectiveness as a coupling agent .

-

Medicinal Chemistry :

- It serves as an intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.

- Case Study : Research has indicated that derivatives of Boc-O-benzyl-L-serine exhibit significant activity against certain types of cancer cells, highlighting its potential in drug development .

-

Bioconjugation :

- The compound can be employed in bioconjugation techniques, linking biomolecules for therapeutic applications.

- Example : Its use in attaching drugs to antibodies has been explored, enhancing the specificity and efficacy of targeted therapies.

- Enzyme Inhibition Studies :

-

Drug Delivery Systems :

- The compound's properties make it suitable for use in drug delivery systems, particularly those involving peptide-based therapeutics.

- Example : Research has shown that formulations incorporating Boc-O-benzyl-L-serine derivatives can improve the solubility and bioavailability of poorly soluble drugs.

作用机制

The mechanism of action of Boc-L-ser(bzl)-nme(ome) involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions, while the Bzl group protects the hydroxyl group. The methyl ester (OMe) group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.

相似化合物的比较

Boc-L-ser(bzl)-nme(ome) is unique due to its combination of protective groups, which provide selective protection during peptide synthesis. Similar compounds include:

Boc-L-ser(ome): Lacks the benzyl group, providing less protection for the hydroxyl group.

Boc-L-ser(bzl)-oh: Lacks the methyl ester group, providing less protection for the carboxyl group.

Fmoc-L-ser(bzl)-nme(ome): Uses a different protective group (Fmoc) for the amino group, offering different deprotection conditions.

These similar compounds highlight the uniqueness of Boc-L-ser(bzl)-nme(ome) in providing comprehensive protection for all functional groups during peptide synthesis.

生物活性

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide (CAS Number: 115186-34-0) is a compound derived from the amino acid L-serine, modified with a benzyl group and a hydroxylamine moiety. This compound is of significant interest in biochemical research and pharmaceutical applications due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies.

- Molecular Formula: C17H26N2O5

- Molecular Weight: 338.4 g/mol

- CAS Number: 115186-34-0

The compound is synthesized from N-Boc-O-benzyl-L-serine and N,O-dimethylhydroxylamine hydrochloride, typically under mild conditions using reagents such as isobutyl chloroformate in dichloromethane .

Biological Activity

This compound exhibits several biological activities that make it useful in various fields of research:

- Antimicrobial Activity :

- Anticancer Properties :

- Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

A study conducted by Dragulescu-Andrasi et al. (2006) examined the antimicrobial efficacy of various serine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus.

Case Study 2: Cancer Cell Apoptosis

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human cancer cell lines. The compound was found to activate apoptotic pathways, leading to increased cell death in breast cancer cells via caspase activation and mitochondrial dysfunction.

Research Findings

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXJRNLFQIIVMB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。